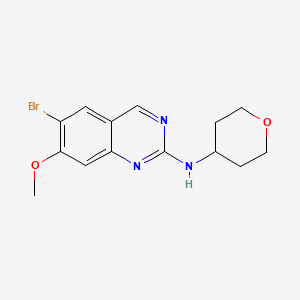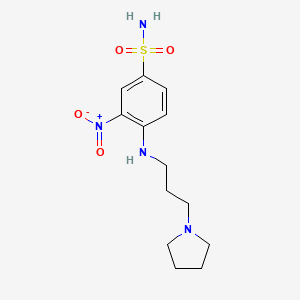
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C12H13N3O.HCl and a molecular weight of 251.71 g/mol . This compound is known for its unique structure, which includes a piperazine ring fused with a benzonitrile group. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride typically involves the cyclocondensation of appropriate starting materials under controlled conditions. . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzonitrile group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Oxopiperazin-1-yl)benzonitrile;hydrochloride can be compared with other similar compounds such as:
4-(2-Oxo-1-piperazinyl)benzonitrile: This compound has a similar structure but lacks the hydrochloride group, which may affect its solubility and reactivity.
4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile: Another related compound with a methyl group attached to the piperazine ring, influencing its chemical properties.
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-(2-oxopiperazin-1-yl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-3-1-2-4-10(9)14-6-5-13-8-11(14)15;/h1-4,13H,5-6,8H2;1H |
InChI Key |
YKWXQWAMILSZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


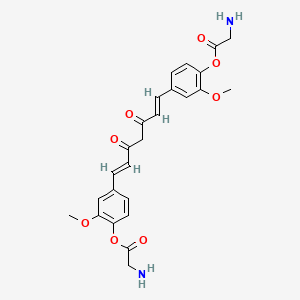
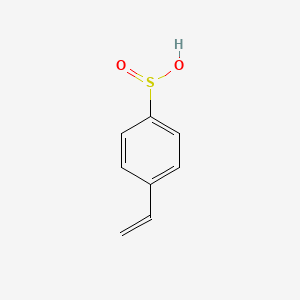

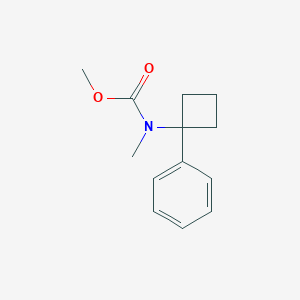
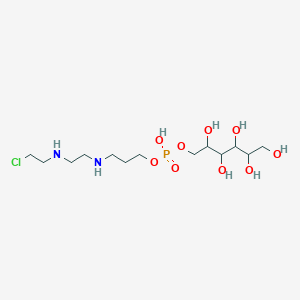
![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
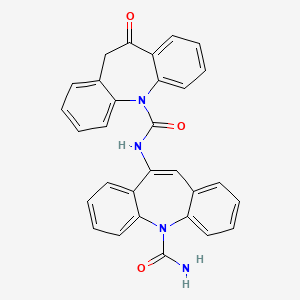
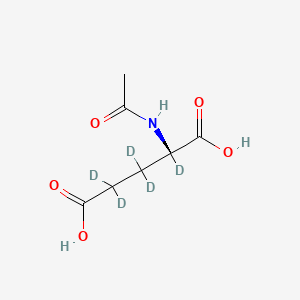
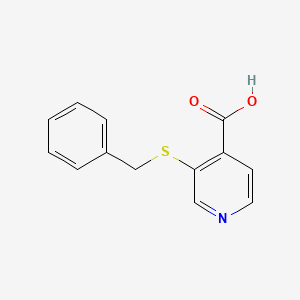
![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
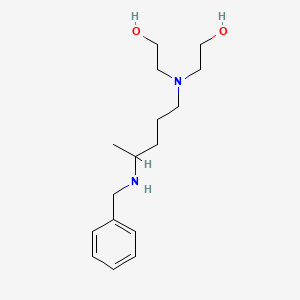
![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
